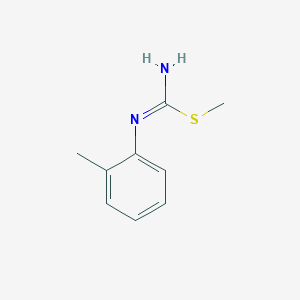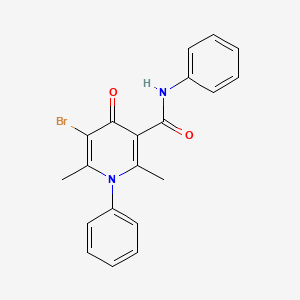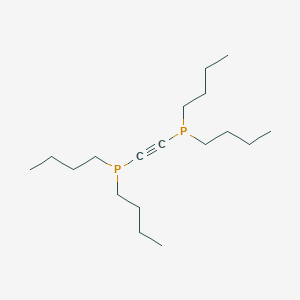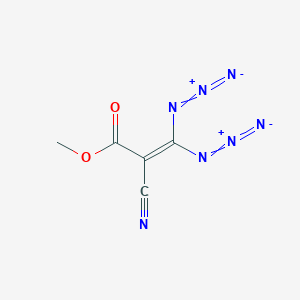![molecular formula C8H12N4O3S B14427993 (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structural features. This compound contains an ethyl group, an oxido group, and a sulfamoylphenyl hydrazinylidene moiety. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the sulfamoylphenyl hydrazine precursor. This precursor is then reacted with ethyl oxido compounds under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxides, while reduction could produce simpler hydrazine derivatives.
Scientific Research Applications
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-propyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- (E)-butyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
Uniqueness
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium stands out due to its specific ethyl group, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C8H12N4O3S |
|---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C8H12N4O3S/c1-2-12(13)11-10-7-3-5-8(6-4-7)16(9,14)15/h3-6,10H,2H2,1H3,(H2,9,14,15)/b12-11+ |
InChI Key |
MLOLNWAOOIOZPV-VAWYXSNFSA-N |
Isomeric SMILES |
CC/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
Canonical SMILES |
CC[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)



![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)






![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
